molecular formula C10H7F4NO B8642392 4-(2,2,3,3-Tetrafluoropropoxy)benzonitrile CAS No. 87014-39-9

4-(2,2,3,3-Tetrafluoropropoxy)benzonitrile

Cat. No. B8642392
CAS RN: 87014-39-9
M. Wt: 233.16 g/mol
InChI Key: GZIPIZDAJSTCJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,2,3,3-Tetrafluoropropoxy)benzonitrile is a useful research compound. Its molecular formula is C10H7F4NO and its molecular weight is 233.16 g/mol. The purity is usually 95%.
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properties

CAS RN

87014-39-9

Molecular Formula

C10H7F4NO

Molecular Weight

233.16 g/mol

IUPAC Name

4-(2,2,3,3-tetrafluoropropoxy)benzonitrile

InChI

InChI=1S/C10H7F4NO/c11-9(12)10(13,14)6-16-8-3-1-7(5-15)2-4-8/h1-4,9H,6H2

InChI Key

GZIPIZDAJSTCJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(C(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

According to Ann. N.Y. Acad. Sci (1988), 544, pages 86 to 100 (Chem. Abstr. 111, 208650), 4-tetrafluoropropoxycinnamonitrile can be prepared in the following manner. 4-Fluorobenzonitrile is reacted with 2,2,3,3-tetrafluoropropanol to give 4-(2,2,3,3-tetrafluoropropoxy)benzonitrile which is then reduced by complex hydrides to give 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde. The 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde leads to the 4-tetrafluoropropoxycinnamonitrile by reaction with the anion of diethyl cyanomethylphosphonate in the context of a Wittig-Horner reaction.
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4-tetrafluoropropoxycinnamonitrile
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Synthesis routes and methods II

Procedure details

In a first step, p-chlorobenzonitrile is reacted with 2,2,3,3-tetrafluoropropanol in the presence of bases, for example sodium hydride, with exchange of the p-chlorine atom to give 4-(2,2,3,3-tetrafluoropropoxy)benzonitrile. The second step is to reduce the 4-(2,2,3,3-tetrafluoropropoxy)benzonitrile by metal hydrides, for example diisobutylaluminum hydride, 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde being formed. The 4-(2,2,3,3-tetrafluoropropoxy)benzaldehyde is reacted stereoselectively with ethyl diethylphosphonoacetate in a third reaction step to give ethyl (E)-4-(2,2,3,3-tetrafluoropropoxy)cinnamate.
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